molecular formula C13H30N2 B13313823 {2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine

Cat. No.: B13313823
M. Wt: 214.39 g/mol
InChI Key: YGDQVIYTJSMSQO-UHFFFAOYSA-N
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Description

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex structure with multiple alkyl groups attached to the nitrogen atoms, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine typically involves the reaction of 2-(bis(propan-2-yl)amino)ethylamine with 3-pentanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then separated and purified using industrial-scale distillation columns or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the nitrogen atoms are oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives with lower oxidation states.

    Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Lower oxidation state amines.

    Substitution: Halogenated amines or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new drugs or as a tool to study biochemical pathways involving amines.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. It can be employed as an intermediate in the synthesis of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {2-[Bis(propan-2-yl)amino]ethyl}(propan-2-yl)amine
  • {2-[Bis(propan-2-yl)amino]ethyl}(pyridin-2-ylmethyl)amine
  • {2-[Bis(propan-2-yl)amino]ethyl}[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]amine

Uniqueness

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine is unique due to its specific alkyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N-pentan-3-yl-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H30N2/c1-7-13(8-2)14-9-10-15(11(3)4)12(5)6/h11-14H,7-10H2,1-6H3

InChI Key

YGDQVIYTJSMSQO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCCN(C(C)C)C(C)C

Origin of Product

United States

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